molecular formula C14H13N3OS B5717993 3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide

3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5717993
M. Wt: 271.34 g/mol
InChI Key: WXJBIAZKHXENEB-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a 3-methyl group and a pyridin-3-ylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with pyridin-3-ylamine in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and π-π interactions with its targets contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13(18)17-14(19)16-12-6-3-7-15-9-12/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJBIAZKHXENEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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